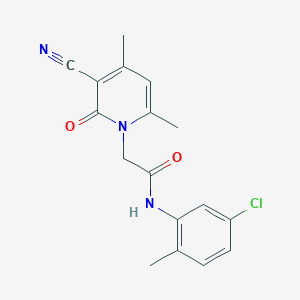
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound is a cyclic amine that contains an oxazole ring and has been shown to exhibit various biological activities, making it a promising candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research on 3-oxo-2-arylhydrazonobutanenitriles, which are precursors to isoxazolamines and triazolamines, provides insight into the synthesis of related compounds like 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Al-Mousawi, Moustafa, & Elnagdi, 2007).
- Research on the intramolecular amination of nonclassical cyclopropylmethyl cation reveals routes to produce derivatives of cyclobutanones, which are structurally similar to 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Skvorcova, Grigorjeva, & Jirgensons, 2017).
Cycloaddition Reactions
- The study on gold(I)-catalyzed intermolecular [2+2] cycloadditions, involving oxazolidin-2-one derivatives, is relevant for understanding the cycloaddition reactions that 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride might undergo (Faustino, Bernal, Castedo, López, & Mascareñas, 2012).
Cycloisomerization Processes
- Research on the tandem carbolithiation/cyclization of 2-(3-phenyl-2-propen-1-yl) oxazolines, leading to cyclobutane derivatives, highlights potential synthetic pathways for compounds like 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Robinson, Cronin, & Jones, 1997).
Novel Synthesis Methods
- The development of new synthetic routes to 3-aminocyclobut-2-en-1-ones, as described in studies, can provide insights into the synthesis of similar structures, including 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride (Brand, de Candole, & Brown, 2003).
Application in Medicinal Chemistry
- Research on the synthesis of protected 2-aminocyclobutanone as a modular transition state synthon is relevant for understanding how 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride could be used in medicinal chemistry (Mohammad, Reidl, Zeller, & Becker, 2020).
Wirkmechanismus
Mode of Action
The mode of action of EN300-26658579 involves its interaction with these targets, leading to changes in cellular processes. The specifics of these interactions are still being researched .
Biochemical Pathways
Pharmacokinetics
The pharmacokinetics of EN300-26658579, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently under study. These properties will significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of EN300-26658579’s action are still being investigated. Preliminary findings suggest that it has therapeutic potential in specific diseases.
Action Environment
Environmental factors can influence the action, efficacy, and stability of EN300-26658579. These factors can include physiological conditions such as pH and temperature, as well as the presence of other molecules in the body .
Eigenschaften
IUPAC Name |
3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUHDQCQILVZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=NOC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)






![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)




![N-(2-methoxypyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2761147.png)
![2-isopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2761148.png)